molecular formula C10H18N4O B13641041 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide

Cat. No.: B13641041
M. Wt: 210.28 g/mol
InChI Key: IMHSOJQBMRBOIY-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methyl-1,3-diketone can be used.

    Amination: The pyrazole ring is then aminated to introduce the amino group at the 3-position.

    Attachment of the Butanamide Moiety: The final step involves the reaction of the aminated pyrazole with N,N-dimethylbutanamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylbutanamide: Lacks the methyl group at the 4-position of the pyrazole ring.

    4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-diethylbutanamide: Has ethyl groups instead of methyl groups on the butanamide moiety.

Uniqueness

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide is unique due to the presence of both the amino group and the methyl group on the pyrazole ring, as well as the N,N-dimethylbutanamide moiety. These structural features can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylbutanamide

InChI

InChI=1S/C10H18N4O/c1-8-7-14(12-10(8)11)6-4-5-9(15)13(2)3/h7H,4-6H2,1-3H3,(H2,11,12)

InChI Key

IMHSOJQBMRBOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCC(=O)N(C)C

Origin of Product

United States

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